Ticlopidine CYP2C19 Polymorphism Independence vs. Clopidogrel
Unlike clopidogrel, whose antiplatelet efficacy is significantly diminished in CYP2C19 poor metabolizers, ticlopidine's active metabolite formation is mediated by multiple CYP isoforms (1A2, 2B6, 2C19, 2D6) and plasma PON1 [1]. Consequently, ticlopidine's antiplatelet effects are not affected by CYP2C19 genetic polymorphisms [1][2]. This metabolic redundancy ensures predictable pharmacodynamics independent of CYP2C19 genotype, a key differentiator from clopidogrel [3].
| Evidence Dimension | CYP2C19 genotype effect on antiplatelet response |
|---|---|
| Target Compound Data | No effect of CYP2C19 genotype on antiplatelet activity |
| Comparator Or Baseline | Clopidogrel: up to 30% of patients are poor responders due to CYP2C19 polymorphisms |
| Quantified Difference | Ticlopidine's response is genotype-independent; clopidogrel's response varies by genotype with a ~30% non-response rate in poor metabolizers |
| Conditions | In vitro human liver microsome studies; in vivo pharmacogenetic studies |
Why This Matters
Procurement of ticlopidine over clopidogrel is justified for studies requiring consistent antiplatelet activity across all CYP2C19 genotypes, such as in pharmacogenomic reference experiments or in vivo models where clopidogrel resistance would confound results.
- [1] Yamamoto K, et al. Multiple Cytochrome P450 Isoforms Are Involved in the Generation of a Pharmacologically Active Thiol Metabolite, whereas Paraoxonase 1 and Carboxylesterase 1 Catalyze the Formation of a Thiol Metabolite Isomer from Ticlopidine. Drug Metabolism and Disposition. 2025. View Source
- [2] Farid NA, et al. Metabolism and Disposition of the Thienopyridine Antiplatelet Drugs Ticlopidine, Clopidogrel, and Prasugrel in Humans. J Clin Pharmacol. 2010;50(2):126-42. View Source
- [3] Ieiri I, et al. Interaction magnitude, pharmacokinetics and pharmacodynamics of ticlopidine in relation to CYP2C19 genotypic status. Pharmacogenet Genomics. 2005;15(12):851-9. doi:10.1097/01213011-200512000-00003 View Source
